molecular formula C14H19N5OS B4461357 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide

2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide

Cat. No. B4461357
M. Wt: 305.40 g/mol
InChI Key: VQTOIQCQAHCRQO-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . These compounds contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their versatile chemical properties and are used in various fields such as pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

While specific synthesis methods for your compound are not available, general methods for synthesizing 1,2,4-triazole derivatives involve the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be complex and varies based on the specific substituents attached to the triazole ring . The structure can be studied using techniques like NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be quite diverse, depending on the specific substituents attached to the triazole ring . These reactions often involve the opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives depend on their specific structure. For example, 3-Amino-1,2,4-triazole is a colorless/white crystal or powder, odorless, with a density of 1.138 g/mol, and soluble in water .

Scientific Research Applications

Synthesis of Triazole Derivatives

Triazole compounds, such as the one , are often used as building blocks in the synthesis of more complex molecules. The amino and thiol groups present in this compound can act as sites for further chemical reactions, leading to a wide range of derivatives with potential applications in medicinal chemistry and materials science .

Pharmacological Research

The structural features of triazoles make them suitable candidates for drug development. They are known to exhibit a range of biological activities, including antifungal, antibacterial, and antiviral properties. This particular compound could be explored for its pharmacological potential, especially as a lead compound in the development of new therapeutics .

Agricultural Chemistry

Triazole derivatives have been used as herbicides and fungicides in agriculture. The specific structure of this compound suggests it could be investigated for its efficacy in controlling plant diseases or as a growth regulator, contributing to the development of new agrochemicals .

Material Science

The unique properties of triazoles, such as thermal stability and the ability to form coordination complexes, make them interesting candidates for material science applications. This compound could be utilized in the creation of new polymers, coatings, or as a ligand in metal-organic frameworks (MOFs) .

Photoluminescent Materials

Triazoles are known to exhibit photoluminescence, which can be harnessed in the development of optical materials. The compound could be studied for its potential use in organic light-emitting diodes (OLEDs) or as a fluorescent marker in biological imaging .

Corrosion Inhibition

The triazole ring has been identified as an effective moiety for corrosion inhibition. This compound could be applied in the protection of metals against corrosion, particularly in acidic environments. Research into its mechanism of action could lead to the development of new corrosion inhibitors .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on their specific structure. For example, 3-Amino-1,2,4-triazole is considered a potential occupational carcinogen .

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-10(7-8-11-5-3-2-4-6-11)16-12(20)9-21-14-17-13(15)18-19-14/h2-6,10H,7-9H2,1H3,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTOIQCQAHCRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide
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2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide
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2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide
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2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide
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2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide
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2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide

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